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Compound of Interest

Compound Name: 5-Bromo-6-nitro-1,3-benzodioxole

Cat. No.: B1270917

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 5-Bromo-6-nitro-1,3-benzodioxole. Due to the limited availability of complete, published
spectral data for this specific compound, this document presents predicted values based on
established spectroscopic principles and data from structurally related compounds. The
information herein is intended to serve as a valuable reference for the synthesis, purification,
and characterization of 5-Bromo-6-nitro-1,3-benzodioxole and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-Bromo-6-nitro-1,3-
benzodioxole. These predictions are derived from the analysis of substituent effects on the
1,3-benzodioxole scaffold and comparison with data for compounds such as 5-nitro-1,3-
benzodioxole. The presence of a bromine atom and a nitro group is expected to significantly
influence the electronic environment and, consequently, the spectral properties of the molecule.

Table 1: Predicted *H NMR Spectral Data
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Predicted Coupling
Proton Chemical Shift  Multiplicity Constant (J,

(3, ppm) Hz)

Notes

H-4 ~7.3-75 S -

Expected to be a
singlet due to the
lack of adjacent
protons. Its
chemical shift is
influenced by the
deshielding
effects of the
adjacent nitro
group and the
bromine atom.

H-7 ~7.0-7.2 S -

Also a singlet,
this proton is
expected to be at
a slightly higher
field compared to
H-4 due to the
electronic effects
of the

substituents.

O-CH2-O ~6.1-6.3 s -

The
characteristic
singlet for the
methylenedioxy

group protons.

Table 2: Predicted **C NMR Spectral Data
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Predicted Chemical Shift

Carbon Notes
(3, ppm)
Quaternary carbon of the
C-3a ~148 - 150 ) )
benzodioxole ring.
C-4 ~110- 112 Aromatic CH carbon.
Carbon bearing the bromine
C-5 ~115-117
atom.
Carbon bearing the nitro
C-6 ~140 - 142
group.
C-7 ~108 - 110 Aromatic CH carbon.
Quaternary carbon of the
C-7a ~145 - 147 ) )
benzodioxole ring.
Carbon of the methylenedioxy
0O-CHz2-O ~102 - 104

bridge.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Predicted
Functional Group Wavenumber Intensity Notes
(cm™)
Characteristic for
Aromatic C-H Stretch 3100 - 3000 Medium aromatic C-H bonds.
[1]
Aromatic nitro
compounds typicall
Asymmetric NO2 P typically
1550 - 1520 Strong show a strong
Stretch S
absorption in this
region.[2][3][4]
The second
characteristic
Symmetric NO2 ) o
1360 - 1330 Strong stretching vibration for

Stretch

the nitro group.[2][3]
[4]

Aromatic C=C Stretch

1620 - 1580, 1500 -
1450

Medium to Strong

Multiple bands are
expected due to the
vibrations of the

aromatic ring.[1]

C-O-C Asymmetric

Characteristic for the

1260 - 1230 Strong ) )
Stretch dioxole ring.
C-0O-C Symmetric Characteristic for the
1040 - 1020 Strong ] ]
Stretch dioxole ring.
The position can be
) variable and may be
C-Br Stretch 700 - 500 Medium to Strong

in the fingerprint

region.

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Predicted Identity Notes

Molecular ion peak, showing
the characteristic isotopic
pattern for a compound

245/247 [M]* containing one bromine atom
(approximately 1:1 ratio for M
and M+2).[5] The exact mass
is 244.9324 g/mol .[6]

Loss of the nitro group is a

common fragmentation

199/201 [M-NO2]* ] ]
pathway for nitroaromatic
compounds.

166 [M-Br]* Loss of the bromine atom.
Subsequent loss of both the

120 [M-Br-NO2]* ] ]
bromine and nitro groups.
Fragmentation of the

92 [CeH4O]*

benzodioxole ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-Bromo-6-nitro-1,3-
benzodioxole. Instrument parameters and sample preparation may require optimization based
on the specific equipment and the physical properties of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent will depend on the
solubility of the compound.

o Transfer the solution to a clean, dry 5 mm NMR tube.
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o If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

o Data Acquisition:

o Record *H and 13C NMR spectra on a spectrometer operating at a frequency of 300 MHz
or higher for 1H.

o For 'H NMR, acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o For 13C NMR, use proton decoupling to obtain a spectrum with single lines for each
carbon. A larger number of scans will be necessary due to the lower natural abundance of
the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid, purified compound directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Sample Preparation (KBr Pellet):

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Press the powder into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Record the IR spectrum over the range of 4000-400 cm~2.

o Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet before
scanning the sample.
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o Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good quality spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

o Further dilute the sample as necessary for the specific ionization technique and instrument
sensitivity.

o Data Acquisition (Electron lonization - El):

o Introduce the sample into the mass spectrometer via a direct insertion probe or a gas
chromatograph (GC-MS).

o Use a standard electron energy of 70 eV for ionization.

o Scan a mass range appropriate for the expected molecular weight and fragment ions (e.qg.,
m/z 50-300).

o Data Acquisition (Electrospray lonization - ESI):
o Infuse the sample solution directly into the ESI source using a syringe pump.

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,
drying gas temperature) to achieve a stable ion signal.

o Acquire the spectrum in either positive or negative ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a synthesized compound like 5-Bromo-6-nitro-1,3-benzodioxole.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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